N-(2,4-dimethoxyphenyl)-3-[1-(2-phenoxypropanoyl)piperidin-4-yl]propanamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-[1-(2-phenoxypropanoyl)piperidin-4-yl]propanamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a piperidine ring, a phenoxypropanoyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-[1-(2-phenoxypropanoyl)piperidin-4-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenoxypropanoyl Group: The phenoxypropanoyl group is introduced through an acylation reaction, where a phenoxypropanoyl chloride reacts with the piperidine intermediate.
Introduction of the Dimethoxyphenyl Group: The final step involves the attachment of the dimethoxyphenyl group through a substitution reaction, where a dimethoxyphenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-[1-(2-phenoxypropanoyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-[1-(2-phenoxypropanoyl)piperidin-4-yl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.
Industry: The compound can be used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[1-(2-phenoxypropanoyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(4-piperidinyl)propionamide: Shares the piperidine and phenyl groups but lacks the dimethoxy and phenoxypropanoyl groups.
N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)piperidin-4-amine: Similar dimethoxyphenyl and piperidine groups but different substituents.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-[1-(2-phenoxypropanoyl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the dimethoxyphenyl and phenoxypropanoyl groups differentiates it from other similar compounds, providing unique reactivity and biological activity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[1-(2-phenoxypropanoyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-18(32-20-7-5-4-6-8-20)25(29)27-15-13-19(14-16-27)9-12-24(28)26-22-11-10-21(30-2)17-23(22)31-3/h4-8,10-11,17-19H,9,12-16H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMYADBVSNYHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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